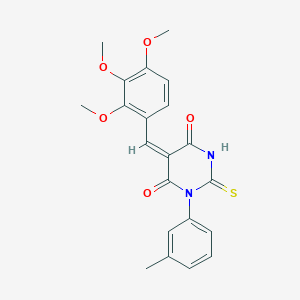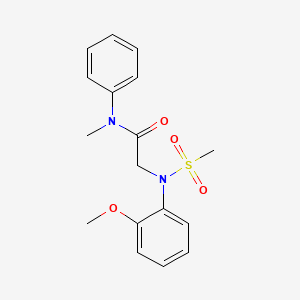![molecular formula C17H24N2O6P2 B4734125 [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B4734125.png)
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)
Descripción general
Descripción
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid), also known as PIPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PIPPA is a bisphosphonate compound that contains two phosphonic acid groups and two imino groups. It has been studied for its ability to inhibit bone resorption and for its potential use in dental and orthopedic applications.
Mecanismo De Acción
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) works by binding to hydroxyapatite, which is a major component of bone tissue. It inhibits the activity of osteoclasts, which are cells that break down bone tissue. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) also promotes the activity of osteoblasts, which are cells that build bone tissue.
Biochemical and physiological effects:
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been shown to have a positive effect on bone density and bone strength. It has also been shown to reduce the risk of fractures in animal models. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has several advantages for lab experiments. It is easy to synthesize and is stable under normal conditions. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) is also highly soluble in water, making it easy to work with. However, [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has limitations in terms of its stability under acidic conditions and its potential for hydrolysis.
Direcciones Futuras
There are several future directions for the study of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid). One area of research is the development of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)-based drugs for the treatment of osteoporosis and other bone-related diseases. Another area of research is the use of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) in dental applications, such as in the treatment of periodontal disease. Additionally, there is potential for the use of [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) in the development of new biomaterials for orthopedic applications.
Aplicaciones Científicas De Investigación
[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has been extensively studied for its potential applications in the medical and dental fields. It has been shown to inhibit bone resorption and to promote bone formation, making it a potential treatment for osteoporosis and other bone-related diseases. [1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid) has also been studied for its potential use in dental applications, such as in the treatment of periodontal disease.
Propiedades
IUPAC Name |
[2-[5-(2-phosphonoanilino)pentylamino]phenyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6P2/c20-26(21,22)16-10-4-2-8-14(16)18-12-6-1-7-13-19-15-9-3-5-11-17(15)27(23,24)25/h2-5,8-11,18-19H,1,6-7,12-13H2,(H2,20,21,22)(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKBUCTOTZUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[5-(2-Phosphonoanilino)pentylamino]phenyl]phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4734042.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4734048.png)
![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734060.png)
![2,4-dichloro-N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4734068.png)






![2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B4734133.png)
![3-amino-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4734141.png)
![N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4734143.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)